molecular formula C10H13IO B13071359 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene

1-(2-Iodo-1-methoxyethyl)-4-methylbenzene

Cat. No.: B13071359
M. Wt: 276.11 g/mol
InChI Key: FYNBBAXHLBCXQK-UHFFFAOYSA-N
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Description

1-(2-Iodo-1-methoxyethyl)-4-methylbenzene is an organic compound characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene typically involves the iodination of a suitable precursor. One common method is the electrophilic iodination of 4-methylphenol (p-cresol) using iodine and a suitable oxidizing agent. The reaction is carried out in the presence of a solvent such as ethanol or acetic acid, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodo-1-methoxyethyl)-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-(2-Iodo-1-methoxyethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging and targeted radiotherapy.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular components through electrophilic substitution, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-2-methoxybenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.

    1-Iodo-4-methylbenzene:

    2-Iodo-1-methoxyethylbenzene: Positional isomer with different physical and chemical properties.

Uniqueness

1-(2-Iodo-1-methoxyethyl)-4-methylbenzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not shared by its analogs. The presence of both iodine and methoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

1-(2-iodo-1-methoxyethyl)-4-methylbenzene

InChI

InChI=1S/C10H13IO/c1-8-3-5-9(6-4-8)10(7-11)12-2/h3-6,10H,7H2,1-2H3

InChI Key

FYNBBAXHLBCXQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CI)OC

Origin of Product

United States

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